molecular formula C5H9N5O B12829601 4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide CAS No. 741206-64-4

4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide

Cat. No.: B12829601
CAS No.: 741206-64-4
M. Wt: 155.16 g/mol
InChI Key: XMWFXOCCMKNUCT-UHFFFAOYSA-N
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Description

4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may yield reduced imidazole derivatives .

Scientific Research Applications

4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an antiviral and anti-inflammatory agent.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide is unique due to its specific functional groups and the resulting chemical and biological properties.

Properties

CAS No.

741206-64-4

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

4-hydrazinyl-N-methyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C5H9N5O/c1-7-5(11)3-4(10-6)9-2-8-3/h2,10H,6H2,1H3,(H,7,11)(H,8,9)

InChI Key

XMWFXOCCMKNUCT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=CN1)NN

Origin of Product

United States

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